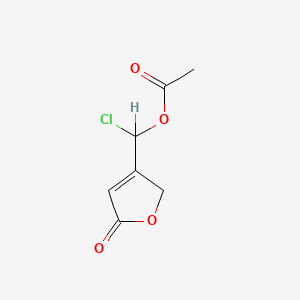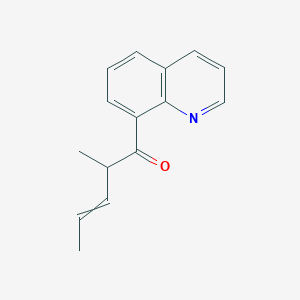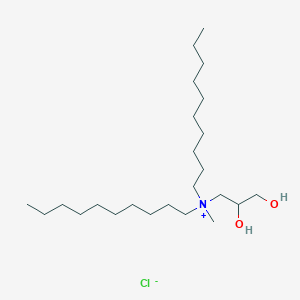![molecular formula C15H21ClN2O3 B14291147 N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide CAS No. 115156-31-5](/img/structure/B14291147.png)
N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenoxy group, an acetyl group, and a methylisovalinamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base to form 4-chloro-2-methylphenoxyacetic acid.
Acylation Reaction: The phenoxyacetic acid is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the acetyl group.
Industrial Production Methods: Industrial production of N2-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N2-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide undergoes various chemical reactions, including:
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N2-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide can be compared with other similar compounds:
Similar Compounds: 4-chloro-2-methylphenoxyacetic acid, 2-methyl-4-chlorophenoxyacetic acid, and N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide.
This detailed article provides a comprehensive overview of N2-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
115156-31-5 |
|---|---|
Molecular Formula |
C15H21ClN2O3 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-2,3-dimethylbutanamide |
InChI |
InChI=1S/C15H21ClN2O3/c1-9(2)15(4,14(17)20)18-13(19)8-21-12-6-5-11(16)7-10(12)3/h5-7,9H,8H2,1-4H3,(H2,17,20)(H,18,19) |
InChI Key |
GUJQPTLHUFHUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC(C)(C(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)



![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)

![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)
